molecular formula C7H14NNaO2 B13193007 Sodium 7-aminoheptanoate

Sodium 7-aminoheptanoate

Cat. No.: B13193007
M. Wt: 167.18 g/mol
InChI Key: LLNNCXKYFNWIRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 7-aminoheptanoate is a nonnatural straight-chain amino acid with the molecular formula C7H14NO2Na. It is a derivative of 7-aminoheptanoic acid, where the carboxyl group is neutralized by sodium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminoheptanoate typically involves the overexpression of L-lysine α-oxidase in Escherichia coli, which yields 2-keto-6-aminocaproate as a non-native substrate. This substrate undergoes a series of enzymatic reactions, including decarboxylation and oxidation, to produce 7-aminoheptanoate .

Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering strategies in microorganisms. For instance, engineered E. coli can simultaneously produce 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate through an artificial iterative carbon-chain-extension cycle .

Chemical Reactions Analysis

Types of Reactions: Sodium 7-aminoheptanoate can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

Sodium 7-aminoheptanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 7-aminoheptanoate involves its interaction with various enzymes and metabolic pathways. The primary amine group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing enzyme activity and metabolic processes. The carboxyl group can participate in esterification and amidation reactions, further modifying its biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly suitable for applications in polymer synthesis and as a versatile building block in various chemical reactions .

Properties

Molecular Formula

C7H14NNaO2

Molecular Weight

167.18 g/mol

IUPAC Name

sodium;7-aminoheptanoate

InChI

InChI=1S/C7H15NO2.Na/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);/q;+1/p-1

InChI Key

LLNNCXKYFNWIRD-UHFFFAOYSA-M

Canonical SMILES

C(CCCN)CCC(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.